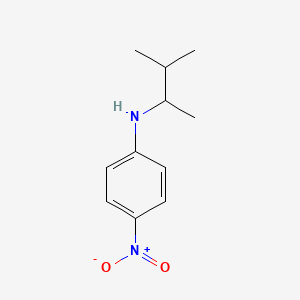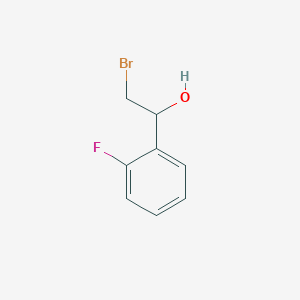![molecular formula C10H19NO B15274579 2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B15274579.png)
2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a spirocyclic intermediate under controlled conditions. For instance, the reaction of a ketone with an amine in the presence of a catalyst can lead to the formation of the desired spiro compound . The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the oxygen and nitrogen atoms in its structure .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules . This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but lacks the oxygen atom present in 2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane.
6-Oxa-9-azaspiro[4.5]decane: Similar to this compound but without the dimethyl substitution.
Uniqueness
The presence of both oxygen and nitrogen atoms in this compound, along with the dimethyl substitution, imparts unique chemical and biological properties. These features enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
3,3-dimethyl-9-oxa-6-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NO/c1-9(2)3-4-10(7-9)8-12-6-5-11-10/h11H,3-8H2,1-2H3 |
Clé InChI |
KGLKBQBTPKEYJP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2(C1)COCCN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)

![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)

![4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B15274522.png)


![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
amine](/img/structure/B15274538.png)
![2-Ethyl-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15274553.png)
![7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274564.png)

![2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid](/img/structure/B15274576.png)
amine](/img/structure/B15274584.png)
